molecular formula C8H6N2O2 B1292559 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 898746-35-5

1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No. B1292559
M. Wt: 162.15 g/mol
InChI Key: LDJMQIKMKHNGDB-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a compound that belongs to the class of pyrrolopyridines, which are heterocyclic aromatic organic compounds containing a pyrrole ring fused to a pyridine ring. These compounds are of interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives has been explored through various methods. For instance, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids was synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, which in turn was obtained by reacting carbethoxyacetamidine with bromoacetone or chloroacetaldehyde . Another approach involved the synthesis of 1H-pyrrolo[2,3-b]pyridine-3-acetic acid, which was structurally characterized and compared to the natural plant growth hormone indole-3-acetic acid .

Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been studied to understand their geometry and electronic properties. For example, the structural characterization of 1H-pyrrolo[2,3-b]pyridine-3-acetic acid showed a molecular geometry with the side chain perpendicular to the 7-azaindole ring, similar to that of indole-3-acetic acid .

Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridines undergo various chemical reactions, including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases, predominantly at the 3-position. For example, di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes can be formed by reaction with aldehydes, and certain derivatives can undergo ring expansion to form 1,8-naphthyridines . Additionally, the synthesis of 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones was achieved when primary amine was methylamine, indicating the versatility of reactions involving pyrrolopyridine structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives are influenced by their molecular structure and substituents. For instance, the presence of a carboxylic acid group can impact the compound's solubility and reactivity. The antibacterial activity of one compound in the series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids suggests that these compounds may have pharmacological relevance . Spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry have been utilized to establish the structures and properties of these compounds .

Scientific Research Applications

Cancer Therapy

  • Scientific Field: Oncology
  • Summary of Application: The compound is used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, making it an attractive target for cancer therapy .
  • Methods of Application: The compound is used as a hinge binder in the structure-based design of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives exhibit potent activities against FGFR1, 2, and 3 .
  • Results or Outcomes: Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

  • Scientific Field: Endocrinology
  • Summary of Application: Compounds containing the 1H-pyrrolo[2,3-b]pyridine motif may be used in the prevention and treatment of disorders involving elevated plasma blood glucose .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The compounds were found to be effective in reducing blood glucose . They may be beneficial in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Anti-Angiogenic

  • Scientific Field: Pharmacology
  • Summary of Application: The compound is used in the design of derivatives that act as anti-angiogenic agents . Angiogenesis is the process through which new blood vessels form from pre-existing vessels. This is a critical process in the growth of cancerous tumors .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The compounds were found to be effective in inhibiting angiogenesis . This could potentially limit the growth of tumors by cutting off their blood supply .

Antimicrobial

  • Scientific Field: Microbiology
  • Summary of Application: Compounds containing the 1H-pyrrolo[2,3-b]pyridine motif have been found to exhibit antimicrobial activity .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The compounds were found to be effective in inhibiting the growth of various types of microbes .

Inhibitor of HIV-1

  • Scientific Field: Virology
  • Summary of Application: Compounds containing the 1H-pyrrolo[2,3-b]pyridine motif have been found to exhibit inhibitory activity against HIV-1 .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The compounds were found to be effective in inhibiting HIV-1 .

Antifungal

  • Scientific Field: Microbiology
  • Summary of Application: Compounds containing the 1H-pyrrolo[2,3-b]pyridine motif have been found to exhibit antifungal activity .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The compounds were found to be effective in inhibiting the growth of various types of fungi .

Safety And Hazards

1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid may be toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJMQIKMKHNGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646551
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

CAS RN

898746-35-5
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Luo, L Chen, A Easton, A Newton… - Journal of Medicinal …, 2018 - ACS Publications
3-Aryl-indole and 3-aryl-indazole derivatives were identified as potent and selective Na v 1.7 inhibitors. Compound 29 was shown to be efficacious in the mouse formalin assay and also …
Number of citations: 21 pubs.acs.org

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